molecular formula C12H13ClO3 B15062414 Methyl2-(2-(chloromethyl)phenyl)-3-methoxyacrylate

Methyl2-(2-(chloromethyl)phenyl)-3-methoxyacrylate

Cat. No.: B15062414
M. Wt: 240.68 g/mol
InChI Key: QHBMFLGCOYKWJH-FLIBITNWSA-N
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Description

Methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:

    Reagents: Carboxylic acid, methanol, acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux, removal of water by a Dean-Stark apparatus

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate depends on its specific application

    Binding to enzymes or receptors: Modulating their activity.

    Participating in chemical reactions: Acting as a reactant or catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (Z)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
  • Methyl (Z)-2-[2-(iodomethyl)phenyl]-3-methoxyprop-2-enoate

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8-

InChI Key

QHBMFLGCOYKWJH-FLIBITNWSA-N

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1CCl)\C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1CCl)C(=O)OC

Origin of Product

United States

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